Ethyl 4-(cyclopentanecarbonyl)benzoate
Overview
Description
Ethyl 4-(cyclopentanecarbonyl)benzoate, also known as 4-cyclopentanecarboxybenzeneethanol, is an aromatic ester that has a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of about 66°C and is soluble in most organic solvents. It is a versatile reagent that is used in organic synthesis, as a catalyst, and in the production of pharmaceuticals and other products.
Scientific Research Applications
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Electro-Optical Applications
- Field : Electro-Optics
- Application Summary : Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications .
- Method of Application : The compound was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique .
- Results : The grown crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated. The crystal showed fair thermal stability, but the mechanical strength was low .
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Biological Activity
- Field : Biochemistry
- Application Summary : Benzocaine, a compound similar to Ethyl 4-(cyclopentanecarbonyl)benzoate, has been used as a precursor for promising derivatives with various biological activities .
- Method of Application : Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives .
- Results : These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
properties
IUPAC Name |
ethyl 4-(cyclopentanecarbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNMNKZFZUISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642560 | |
Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopentanecarbonyl)benzoate | |
CAS RN |
898791-40-7 | |
Record name | Ethyl 4-(cyclopentylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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